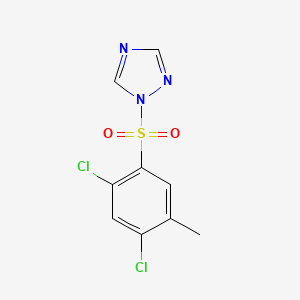

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole” is a chemical compound with the molecular formula C9H7Cl2N3O2S. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed synthesis methods .Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1H-1,2,4-triazole form is more stable than the 4H-1,2,4-triazole form .Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions due to its high electron density .Aplicaciones Científicas De Investigación

- 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole plays a role in the preparation of hybrid olefin metathesis catalysts. These catalysts exhibit increased activity when immobilized on molecular sieves . Olefin metathesis is a powerful synthetic method for creating carbon-carbon double bonds, making this application significant in organic synthesis.

- Researchers have evaluated synthesized compounds related to 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole for their antimicrobial activity. Against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans), these compounds were tested . Understanding their antimicrobial properties is crucial for potential therapeutic applications.

Olefin Metathesis Catalysts:

Antimicrobial Activity Evaluation:

Propiedades

IUPAC Name |

1-(2,4-dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O2S/c1-6-2-9(8(11)3-7(6)10)17(15,16)14-5-12-4-13-14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWQDDOFQBYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2681665.png)

![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![Methyl (E)-4-oxo-4-[[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methylamino]but-2-enoate](/img/structure/B2681686.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2681688.png)